molecular formula C13H10ClNO B1299152 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde CAS No. 351365-89-4

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde

Cat. No.: B1299152
CAS No.: 351365-89-4
M. Wt: 231.68 g/mol
InChI Key: PIJIPWHCETYLSJ-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₀ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with cyclopentanone in the presence of a suitable catalyst to form the quinoline ring system. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carboxylic acid.

    Reduction: 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7,8-Dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
  • 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline

Uniqueness

2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorine atom and the cyclopenta[g]quinoline ring system differentiates it from other quinoline derivatives, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

2-chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-13-11(7-16)5-10-4-8-2-1-3-9(8)6-12(10)15-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJIPWHCETYLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C3C(=C2)C=C(C(=N3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356679
Record name 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351365-89-4
Record name 2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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